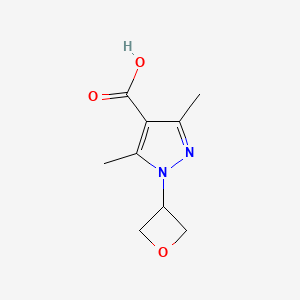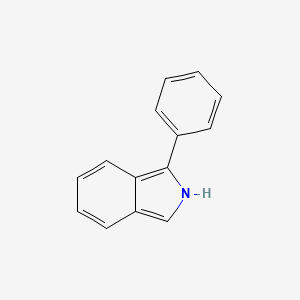
3-Bromo-6-ethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-ethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2 It belongs to the class of bromopyridines, which are pyridine derivatives substituted with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-6-ethylpyridin-2-amine involves the bromination of 6-ethylpyridin-2-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-ethylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
3-Bromo-6-ethylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-ethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved can vary based on the specific structure and function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-aminopyridine: Similar structure but lacks the ethyl group.
6-Ethyl-2-aminopyridine: Similar structure but lacks the bromine atom.
3-Bromo-6-methylpyridin-2-amine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-Bromo-6-ethylpyridin-2-amine is unique due to the presence of both the bromine atom and the ethyl group on the pyridine ring. This combination can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
3-bromo-6-ethylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3,(H2,9,10) |
Clave InChI |
LAAYKYFESYQFIA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


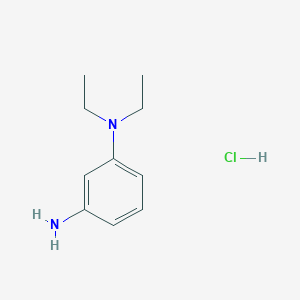
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)

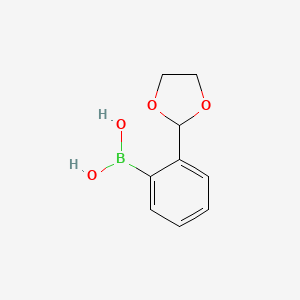
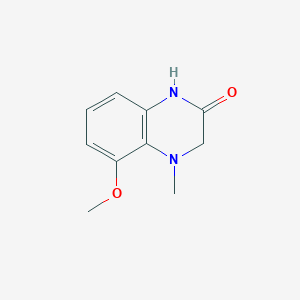
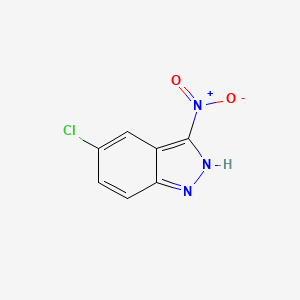

![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)

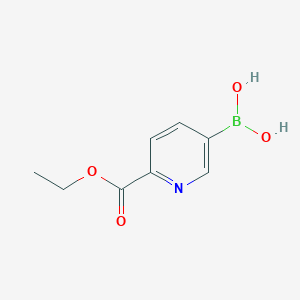
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
